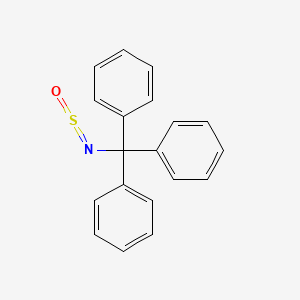

(Triphenylmethyl)thionyl Imide

Description

Significance of Iminosulfur Compounds in Synthetic Organic Chemistry

Iminosulfur compounds, characterized by a nitrogen-sulfur double bond, are a pivotal class of reagents and intermediates in organic synthesis. Among these, N-sulfinyl imines (sulfinimines) are particularly prominent. These compounds, which feature a sulfinyl group attached to the nitrogen of an imine, serve as powerful tools for asymmetric synthesis. wikipedia.org The chiral sulfinyl group acts as a stereodirecting auxiliary, enabling highly selective 1,2-additions of organometallic reagents to the imine carbon. wikipedia.org This methodology provides a reliable and versatile route to enantioenriched amine derivatives, which are fundamental components of many biologically active compounds and pharmaceuticals. wikipedia.orguea.ac.uk The sulfinyl group functions as a versatile protecting group for the amine that can be readily cleaved under simple acidic conditions after the key bond-forming step has been accomplished. wikipedia.org

More broadly, the sulfinylamine (R-N=S=O) functional group, of which (Triphenylmethyl)thionyl imide is a member, has seen a resurgence in interest. nih.govresearchgate.net These monoaza analogues of sulfur dioxide are valuable precursors for synthesizing important sulfur-containing functional groups like sulfoximines and sulfonimidamides, which are increasingly relevant in drug discovery. nih.govacs.org The diverse reactivity of iminosulfur compounds, including their participation in cycloaddition reactions and reactions with radical species, underscores their significance as multifaceted tools for modern synthetic chemists. nih.gov

Historical Context and Evolution of Thionyl Imide Research

The study of sulfinylamines (thionyl imides) dates back over a century, with the first synthesis of N-sulfinylaniline reported in the late 1800s. nih.govresearchgate.net For many years, their chemistry was primarily explored in the context of their reactivity as electrophiles at the sulfur atom and as partners in Diels-Alder cycloadditions. nih.govresearchgate.net The simplest thionyl imide, HNSO, was investigated and found to be a gaseous monomer that readily polymerizes. researchgate.net Early synthetic methods for producing substituted sulfinylamines often involved the direct reaction of a primary amine with thionyl chloride. researchgate.net

Despite their long history, sulfinylamines were used infrequently in mainstream organic synthesis for many decades. nih.govresearchgate.net A significant evolution in the field came with the development of chiral N-sulfinyl imines for asymmetric synthesis, a field pioneered by the work of Davis and others on p-toluenesulfinyl imines and later expanded significantly by Ellman and coworkers with the more widely used tert-butanesulfinyl imines. uea.ac.uknih.gov This shift transformed them from simple reagents into sophisticated chiral auxiliaries. The last decade has witnessed a renaissance in sulfinylamine chemistry, driven by the discovery of new applications, such as the one-pot synthesis of sulfonimidamides. nih.govresearchgate.net This progress has been facilitated by the development of robust, stable, and easy-to-handle reagents like this compound (TrNSO), which, as a crystalline solid, overcomes the moisture sensitivity that limited the utility of many earlier, simpler liquid sulfinylamines. researchgate.net

Overview of this compound's Role as a Versatile Synthetic Reagent and Intermediate

This compound, also known as TrNSO, has carved out a specific and important niche as a stable and versatile reagent. researchgate.netresearchgate.net Its primary and most impactful application is in the one-pot synthesis of sulfonimidamides. researchgate.net In this process, TrNSO reacts with a Grignard or organolithium reagent, and the resulting intermediate is treated in situ with a chlorinating agent like tert-butyl hypochlorite (B82951) to generate a sulfonimidoyl chloride. researchgate.netresearchgate.net Subsequent addition of a primary or secondary amine to this electrophilic species furnishes the desired sulfonimidamide in good yields. researchgate.net

This method is notable for its operational simplicity and broad scope, accommodating a wide variety of aromatic and alkyl Grignard reagents as well as different amine nucleophiles. researchgate.net The triphenylmethyl (trityl) group confers significant stability to the reagent, making it a readily available and storable crystalline solid. researchgate.net Given the prevalence of the sulfonamide motif in medicinal chemistry, the ability of TrNSO to readily generate the related sulfonimidamide structure makes it a highly valuable tool for drug discovery and the synthesis of novel bioactive molecules. acs.orgresearchgate.netnih.gov

Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₅NOS | constructor.universityresearchgate.net |

| Molecular Weight | 305.39 g/mol | constructor.universityresearchgate.net |

| Appearance | White to light yellow powder/crystal | uea.ac.uk |

| CAS Number | 503596-47-2 | uea.ac.ukconstructor.universityresearchgate.net |

| Melting Point | 96.0 to 100.0 °C | uea.ac.uk |

| Synonyms | Tritylthionyl Imide, TrNSO | uea.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

[diphenyl-(sulfinylamino)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWDUCXQUBHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triphenylmethyl Thionyl Imide

Established Synthetic Pathways and Precursor Derivations

The most direct and widely employed method for the synthesis of (Triphenylmethyl)thionyl imide is the reaction between triphenylmethylamine (tritylamine) and thionyl chloride (SOCl₂). This condensation reaction forms the characteristic N=S=O (sulfinyl imide) functional group.

The fundamental reaction proceeds as follows:

Ph₃CNH₂ + SOCl₂ → Ph₃CNSO + 2 HCl

In this reaction, triphenylmethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. The process generates two equivalents of hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a base is typically added to scavenge the HCl produced. Tertiary amines, such as pyridine or triethylamine, are commonly used for this purpose. The base reacts with HCl to form a stable ammonium salt, which often precipitates from the reaction mixture and can be easily removed by filtration.

The primary precursors for this synthesis are:

Triphenylmethylamine (Tritylamine): This bulky primary amine is the source of the triphenylmethyl group. It can be prepared from triphenylmethyl chloride through various amination procedures.

Thionyl Chloride (SOCl₂): This highly reactive reagent serves as the source for the thionyl (-SO-) group. Commercial thionyl chloride is often purified by distillation, sometimes over substances like quinoline or linseed oil, to remove acidic impurities that could interfere with the reaction. researchgate.net

Optimization of Reaction Conditions for Research-Scale Production

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are optimized for research-scale production include the choice of solvent, base, temperature, and stoichiometry.

Solvent: The reaction is typically carried out in anhydrous, non-protic solvents to prevent the hydrolysis of thionyl chloride and the product. Common choices include diethyl ether, benzene, or tetrahydrofuran (THF).

Base: While both pyridine and triethylamine are effective HCl scavengers, the choice can influence reaction rates and ease of purification. Triethylamine is often preferred due to the higher solubility of its hydrochloride salt in some organic solvents, which can sometimes simplify the workup.

Temperature: The reaction is often initiated at a reduced temperature (e.g., 0 °C) during the dropwise addition of thionyl chloride to control the initial exothermic reaction. organic-chemistry.org The mixture is then typically allowed to warm to room temperature or gently heated to ensure the reaction goes to completion.

Stoichiometry: A slight excess of thionyl chloride may be used to ensure full conversion of the amine. Typically, at least two equivalents of the base are required to neutralize the two equivalents of HCl generated.

The following table summarizes typical conditions and their impact on the synthesis:

Interactive Data Table: Optimization of Reaction Conditions| Parameter | Variation | Typical Value | Rationale / Impact on Yield |

|---|---|---|---|

| Solvent | Diethyl Ether | - | Inert, good for precipitating amine hydrochloride salts. |

| Benzene | - | Higher boiling point allows for heating if required. | |

| Tetrahydrofuran (THF) | - | Good solvating properties for reactants. | |

| Base | Pyridine | 2.1 equivalents | Effective HCl scavenger. |

| Triethylamine | 2.1 equivalents | Forms triethylammonium chloride; often used. organic-chemistry.org | |

| Temperature | 0 °C to Room Temp. | - | Controlled addition at 0°C, followed by stirring at room temperature. organic-chemistry.org |

| Reaction Time | 2 - 16 hours | - | Monitored by TLC until starting amine is consumed. |

Advanced Techniques for Isolation and Handling in Laboratory Settings

N-sulfinyl imides are known to be sensitive to moisture, which can hydrolyze the N=S=O bond. Therefore, proper techniques for their isolation and handling are crucial to obtaining a pure product.

Isolation and Purification:

Filtration: The first step in the workup is typically the removal of the precipitated amine hydrochloride salt by filtration under an inert atmosphere.

Solvent Removal: The solvent from the filtrate is removed under reduced pressure (in vacuo) to yield the crude product.

Recrystallization: this compound is a crystalline solid. tcichemicals.comtcichemicals.com Purification is effectively achieved by recrystallization from a non-polar, anhydrous solvent such as petroleum ether or hexane. The crude product is dissolved in a minimal amount of the warm solvent and allowed to cool slowly, leading to the formation of pure crystals.

Handling and Storage:

Inert Atmosphere: All manipulations, including filtration and transfer, should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

Anhydrous Conditions: All glassware must be oven- or flame-dried before use, and anhydrous solvents are essential.

Storage: The purified product should be stored in a sealed container under an inert atmosphere and in a desiccator to protect it from atmospheric moisture.

Comparative Analysis of Synthetic Strategies for Thionyl Imides

While the reaction of a primary amine with thionyl chloride is the most common route to N-sulfinyl imides like the triphenylmethyl derivative, other strategies have been developed for this class of compounds. rsc.org A comparative analysis provides insight into the versatility and limitations of different synthetic approaches.

Method 1: Primary Amine and Thionyl Chloride: This is the classical and most direct method, as described above. It is broadly applicable to many primary amines.

Method 2: Silylated Amines and Thionyl Chloride: An alternative involves the use of N-silylated amines, such as N-(trimethylsilyl)amines. The reaction with thionyl chloride proceeds cleanly, with the formation of a volatile byproduct, trimethylsilyl chloride (Me₃SiCl), which simplifies purification. This method is particularly useful when the amine hydrochloride salt is difficult to remove. organic-chemistry.org

Method 3: Condensation of Sulfinamides with Aldehydes/Alcohols: Other modern methods can generate N-sulfinyl imines through the condensation of sulfinamides with carbonyl compounds or alcohols. rsc.orgresearchgate.netorganic-chemistry.org These methods are generally used for synthesizing N-sulfinyl imines where the group attached to the nitrogen is different from the trityl group and are part of one-pot procedures. rsc.orgresearchgate.net

The following table provides a comparative overview of these synthetic strategies:

Interactive Data Table: Comparative Analysis of Synthetic Strategies for Thionyl Imides| Synthetic Method | Precursors | Key Byproducts | Advantages | Limitations |

|---|---|---|---|---|

| Method 1: Primary Amine + SOCl₂ | R-NH₂, SOCl₂, Base | Amine Hydrochloride Salt | Widely applicable, uses readily available starting materials. | Byproduct salt removal can be cumbersome. |

| Method 2: Silylated Amine + SOCl₂ | R-N(SiMe₃)₂, SOCl₂ | Trimethylsilyl Chloride | Clean reaction, volatile byproduct simplifies purification. organic-chemistry.org | Requires an additional step to prepare the silylated amine. |

| Method 3: Condensation Reactions | R-S(O)NH₂, Aldehyde or Alcohol | Water | Mild conditions, can be performed in one pot. rsc.orgresearchgate.net | Generally not applicable for N-alkyl thionyl imides like the title compound. |

Advanced Spectroscopic Characterization for Structural Elucidation of Triphenylmethyl Thionyl Imide

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Confirmation (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of (Triphenylmethyl)thionyl imide by providing detailed information about the chemical environment of the hydrogen, carbon, and nitrogen nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is dominated by the signals from the fifteen protons of the three phenyl rings of the trityl group. Due to the steric hindrance and resulting restricted rotation around the C-N bond, these aromatic protons are expected to exhibit complex multiplets in the range of δ 7.20-7.50 ppm. The integration of this region would correspond to 15 protons, confirming the presence of the triphenylmethyl group. The absence of other signals would indicate the purity of the compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the trityl framework. The quaternary carbon atom to which the three phenyl rings are attached is expected to have a chemical shift in the range of δ 70-80 ppm. The aromatic carbons would show a series of signals between δ 125 and 145 ppm. Specifically, the ipso-carbons (the carbons directly attached to the central quaternary carbon) would appear around δ 143 ppm, while the ortho, meta, and para carbons would resonate at approximately δ 130, 128, and 127 ppm, respectively.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, is a powerful tool for probing the electronic environment of the nitrogen atom in the N=S=O group. For N-sulfinylamines, the ¹⁵N chemical shift is typically observed in the range of δ -40 to -100 ppm relative to nitromethane. This upfield shift is indicative of the specific bonding and shielding environment of the nitrogen atom within the thionyl imide functionality.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.20-7.50 (multiplet) | Aromatic protons (15H) |

| ¹³C | ~143 | ipso-Carbons |

| ~130 | ortho-Carbons | |

| ~128 | meta-Carbons | |

| ~127 | para-Carbons | |

| ¹⁵N | -40 to -100 | N=S=O |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of this compound is the asymmetric and symmetric stretching vibrations of the N=S=O group. The asymmetric stretch (ν_as(N=S=O)) is expected to appear as a strong band in the region of 1250-1290 cm⁻¹. The symmetric stretch (ν_s(N=S=O)) would be observed as a strong band between 1120 and 1180 cm⁻¹. The presence of the triphenylmethyl group will be evidenced by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H stretch | >3000 | IR |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

| ν_as(N=S=O) | 1250-1290 | IR |

| ν_s(N=S=O) | 1120-1180 | IR, Raman |

Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the accurate molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural confirmation. capes.gov.br The molecular formula of the compound is C₁₉H₁₅NOS.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺, which has a calculated monoisotopic mass of 305.0874 u.

Fragmentation Pattern Analysis: The mass spectrum of trityl-containing compounds is typically characterized by the very stable triphenylmethyl cation (trityl cation), [C(C₆H₅)₃]⁺, which gives a prominent base peak at a mass-to-charge ratio (m/z) of 243. capes.gov.br The fragmentation of this compound would therefore be expected to show a dominant peak at m/z 243, resulting from the cleavage of the C-N bond. The other fragment, [NSO]⁺, would have an m/z of 62. Other minor fragments arising from the further breakdown of the phenyl rings might also be observed.

| m/z | Assignment |

|---|---|

| 305 | [M]⁺ (Molecular ion) |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation - Base Peak) |

| 62 | [NSO]⁺ |

Application of Spectroscopic Methods in Reaction Monitoring and Intermediate Detection

The distinct spectroscopic signatures of this compound make it amenable to reaction monitoring. For instance, the disappearance of the characteristic IR bands of the N=S=O group can be followed to monitor the progress of a reaction where this functionality is consumed. Similarly, ¹H NMR spectroscopy can be used to track the conversion of the starting material to the product by observing the changes in the aromatic region of the spectrum. These spectroscopic techniques are invaluable for optimizing reaction conditions and for the potential detection of transient reaction intermediates, providing a deeper understanding of the reaction mechanism.

Reactivity Profiles and Mechanistic Investigations of Triphenylmethyl Thionyl Imide

General Reactivity with Nucleophilic and Electrophilic Species

The reactivity of (Triphenylmethyl)thionyl imide is dominated by the electrophilicity of the sulfur center in the N=S=O moiety. This makes it a prime target for a wide range of nucleophiles. The most prominent reactions involve organometallic reagents, such as Grignard reagents, which readily add to the sulfur atom. This initial nucleophilic addition is a key step in the multicomponent synthesis of sulfonimidamides.

Amines also act as effective nucleophiles, typically attacking the sulfur center after it has been activated. This reactivity is harnessed in the one-pot synthesis of sulfonimidamides, where an amine is the final component to be added. While less explored, it is expected that other soft nucleophiles could also react with TrNSO or its activated intermediates.

The N=S=O group in TrNSO is not typically considered a strong nucleophile. However, under certain conditions, such as in the presence of strong electrophiles, the oxygen or nitrogen atoms could potentially engage in reactions, although this aspect of its reactivity is not well-documented. The primary role of TrNSO in synthetic chemistry is as an electrophilic building block.

Mechanistic Pathways of Sulfur-Nitrogen Bond Formation and Cleavage

The formation of new sulfur-nitrogen bonds is a cornerstone of this compound's utility. The mechanisms of these transformations are intricate and can be influenced by the specific reaction conditions and reagents employed.

In the one-pot, three-component synthesis of sulfonimidamides, a chlorinated intermediate plays a pivotal role. researchgate.net The reaction sequence is initiated by the addition of a Grignard reagent to TrNSO. Following this, an oxidant, typically tert-butyl hypochlorite (B82951) (t-BuOCl), is introduced. tert-Butyl hypochlorite serves as a chlorinating agent, converting the initial adduct into a highly reactive sulfonimidoyl chloride intermediate. This intermediate is not isolated but is readily attacked by a subsequently added amine nucleophile, leading to the formation of the desired sulfonimidamide. The trityl group is cleaved under acidic workup conditions. tcichemicals.com

The general procedure for this transformation is as follows:

Reaction of TrNSO with a Grignard reagent (R-MgX).

Addition of tert-butyl hypochlorite to form a chlorinated intermediate.

Addition of an amine (R'R''NH) and a base (e.g., triethylamine).

Acidic workup to cleave the trityl group.

A representative reaction scheme is depicted below:

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | TrNSO, Grignard reagent (e.g., PhMgBr), THF, 0 °C | Magnesium sulfinamide salt |

| 2 | tert-Butyl hypochlorite, in the dark | Sulfonimidoyl chloride intermediate |

| 3 | Amine (e.g., morpholine), triethylamine, rt, 16 h | N-trityl-sulfonimidamide |

| 4 | Methanesulfonic acid | Final sulfonimidamide |

This interactive table summarizes the key steps in the one-pot synthesis of sulfonimidamides.

The stereochemical outcomes of reactions involving this compound are not extensively detailed in the current literature. However, general principles of reactions involving chiral sulfinyl compounds can provide some insight. The synthesis of chiral sulfinyl compounds often involves the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another.

For instance, the reaction of enantiomerically enriched sulfinamides with alcohols to form sulfinates can proceed with either inversion or retention of configuration at the sulfur center, depending on the steric bulk of the alcohol and the amine leaving group. Reactions of N-sulfinylamines are also crucial in the asymmetric synthesis of other chiral molecules. While specific studies on the stereochemical control in reactions of TrNSO are lacking, the potential for developing asymmetric transformations using this reagent remains an area for future investigation.

Interactions with Organometallic Reagents, including Grignard Reagents

The reaction of this compound with organometallic reagents is a foundational aspect of its synthetic utility. Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily attack the electrophilic sulfur atom of the N=S=O group. This initial carbon-sulfur bond-forming event is highly efficient and forms the basis for the subsequent steps in multicomponent reactions. acs.orgnih.gov

The scope of this reaction is broad, accommodating a variety of aryl, heteroaryl, and alkyl Grignard and organolithium reagents. This versatility allows for the synthesis of a diverse array of sulfonimidamides with different substituents on the sulfur atom. acs.orgnih.gov

| Organometallic Reagent | Substrate Type | Product Class | Reference |

| Grignard Reagent (Aryl/Alkyl) | TrNSO | Sulfonimidamide | nih.gov |

| Organolithium Reagent (Aryl/Alkyl) | TrNSO | Sulfonimidamide | acs.org |

This interactive table showcases the types of organometallic reagents that react with TrNSO.

Photoredox Reactivity and Decarboxylative Sulfinimide Insertion

In a departure from its two-electron reactivity, this compound can participate in photoredox-catalyzed reactions. Specifically, it has been employed in the decarboxylative insertion of a sulfinimide moiety into carboxylic acids. This process involves the generation of alkyl radicals from carboxylic acids under visible light irradiation in the presence of a suitable photocatalyst. These radicals then add to the N=S bond of TrNSO to form sulfinamides. researchgate.net

This methodology provides a powerful tool for the conversion of readily available carboxylic acids into valuable sulfinamide products. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Comparative Reactivity with Other Thionyl Imide Derivatives (e.g., BiPhONSO)

This compound (TrNSO) is one of several thionyl imide derivatives developed for the synthesis of sulfur-nitrogen compounds. Another notable reagent is 4-[(Sulfinylamino)oxy]biphenyl (BiPhONSO). Both reagents are utilized in the one-pot synthesis of sulfonimidamides. researchgate.net

A key difference in their reactivity lies in the proposed mechanistic pathways. While TrNSO-mediated sulfonimidamide synthesis proceeds via a chlorinated intermediate, the reaction with BiPhONSO is proposed to involve a sulfinyl nitrene intermediate. In the BiPhONSO reaction, the sequential addition of a Grignard reagent and an amine at low temperature is thought to generate a transient sulfinyl nitrene, which is then trapped by the amine. researchgate.net

Furthermore, the substitution pattern of the resulting sulfonimidamide can vary depending on whether a primary or secondary amine is used with BiPhONSO. If the second nucleophile is another organometallic reagent instead of an amine, sulfoximines can be synthesized. researchgate.net This highlights a difference in the scope and versatility of these two reagents.

| Reagent | Proposed Intermediate | Key Feature | Product Scope |

| TrNSO | Chlorinated intermediate | Stable, solid reagent | Sulfonimidamides |

| BiPhONSO | Sulfinyl nitrene | Versatile for primary/secondary amines | Sulfonimidamides, Sulfoximines |

This interactive table compares the reactivity of TrNSO and BiPhONSO.

Applications of Triphenylmethyl Thionyl Imide in Complex Organic Synthesis

Sulfonimidamidation Reactions: Scope and Synthetic Utility

(Triphenylmethyl)thionyl imide serves as a cornerstone reagent in the synthesis of sulfonimidamides, a class of compounds of growing interest in medicinal and agrochemical research. tcichemicals.comnih.gov Its stability and predictable reactivity have enabled the development of efficient and high-yielding synthetic protocols. researchgate.net

A significant advancement in the synthesis of sulfonimidamides is the development of a one-pot, three-component reaction utilizing this compound. tcichemicals.comnih.gov This method allows for the rapid assembly of structurally diverse sulfonimidamides from readily available starting materials. researchgate.net The process typically involves the sequential addition of an organometallic reagent and an amine to this compound, leading to the formation of the desired product in a single reaction vessel. tcichemicals.comnih.gov This approach offers considerable advantages over traditional multi-step methods, which are often lengthy and less efficient. researchgate.net

The general scheme for the one-pot synthesis is as follows:

Reaction Scheme for One-Pot Sulfonimidamide Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Amine (R'-NH2) | Sulfonimidamide (R-S(=O)(=NR')-NH-Trityl) |

This one-pot procedure has been shown to be compatible with a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. researchgate.net

The sulfonimidamidation reaction employing this compound exhibits broad scope with respect to the organometallic partner. tcichemicals.com A wide variety of both aromatic and alkyl Grignard reagents can be effectively utilized to introduce the desired R-group onto the sulfur atom. tcichemicals.com This versatility allows for the synthesis of a diverse library of sulfonimidamides with varying steric and electronic properties.

Examples of successful Grignard reagents include:

Phenylmagnesium bromide

4-Methoxyphenylmagnesium bromide

2-Thienylmagnesium bromide

n-Butylmagnesium chloride

Cyclohexylmagnesium bromide

The ability to incorporate a wide array of substituents is crucial for tuning the biological activity and physicochemical properties of the resulting sulfonimidamide products. researchgate.net

The final step in the one-pot synthesis involves the addition of an amine, which can be either primary or secondary. tcichemicals.com The choice of amine dictates the substitution pattern on the imide nitrogen of the resulting sulfonimidamide. The reaction proceeds efficiently with a broad range of amines, including simple alkylamines, anilines, and more complex primary and secondary amines. tcichemicals.com This flexibility further enhances the diversity of the sulfonimidamides that can be synthesized using this methodology. The use of different amines in this cascade process allows for the systematic modification of the final product's properties. tcichemicals.com

Introduction of the Sulfonimidoyl Group (-S(=O)(=NH)-) into Organic Molecules

This compound is a key reagent for the direct introduction of the sulfonimidoyl group into organic molecules. nih.gov This functional group is a bioisostere of the sulfonamide group and is of significant interest in drug discovery due to its potential to improve pharmacokinetic and pharmacodynamic properties. The reactions described in the previous sections, particularly the one-pot synthesis, represent a direct and efficient method for installing this valuable moiety. The triphenylmethyl group serves as a protecting group that can be removed under specific conditions to reveal the free N-H sulfonimidoyl group.

Role as a Nitrogen Transfer Agent in Synthetic Pathways

While this compound is intrinsically involved in the formation of a new sulfur-nitrogen bond during sulfonimidamidation, its role as a general "nitrogen transfer agent" in broader synthetic contexts is not extensively documented in the reviewed literature. Its primary application remains the transfer of the entire '-S(=O)(=NH)-' moiety.

Strategic Use in the Construction of Sulfur- and Nitrogen-Containing Heterocycles

The application of this compound in the strategic construction of sulfur- and nitrogen-containing heterocycles is not a prominent theme in the currently available scientific literature. While the sulfonimidamide products themselves contain both sulfur and nitrogen, there is a lack of specific examples where this compound is used as a key building block in the ring-forming steps of heterocyclic synthesis.

Relevance in Medicinal Chemistry and Bioactive Compound Synthesis (focused on methodology, not biological activity)

This compound, commonly referred to as TrNSO, has emerged as a significant reagent in medicinal chemistry, primarily for its role in the efficient construction of sulfonimidamides, a class of compounds gaining prominence as bioisosteres of sulfonamides and carboxylic acids in drug design. The application of TrNSO streamlines the synthesis of these complex sulfur-containing moieties, offering a modular and convergent approach to novel bioactive compounds.

The primary methodological advancement offered by this compound is its use in a one-pot, three-component reaction for the synthesis of sulfonimidamides. nih.govresearchgate.net This method is particularly valuable in medicinal chemistry as it allows for the rapid assembly of diverse molecular structures from readily available starting materials, such as organometallic reagents and amines. nih.govresearchgate.net The process is noted for its efficiency and convenience, utilizing the stable, easily handled TrNSO as a linchpin to bring together the different components. nih.gov

A significant application of this methodology has been demonstrated in the synthesis of analogues of known bioactive compounds. For instance, researchers have successfully prepared sulfonimidamide analogues of the well-known COX-2 inhibitor, Celecoxib. nih.gov This highlights the utility of the TrNSO-based method in modifying existing drug scaffolds, a common strategy in medicinal chemistry for developing new therapeutic agents with improved properties. The synthesis allows for the incorporation of a variety of medicinally relevant functional groups, including pyridines and indoles, which are ubiquitous in pharmaceutical compounds. nih.gov

The general synthetic approach involves the reaction of an organometallic reagent with TrNSO, followed by in-situ oxidation and subsequent reaction with an amine. This one-pot nature avoids the isolation of potentially unstable intermediates and reduces the number of synthetic steps, which is a key consideration in the efficient production of compound libraries for screening.

The research findings indicate that this methodology is not only applicable to the modification of existing drug molecules but also provides a powerful tool for the de novo design and synthesis of novel sulfonimidamides. The ability to systematically vary both the R-group (from the organometallic reagent) and the N-substituent (from the amine) on the sulfonimidamide core allows for a thorough exploration of the chemical space around this important pharmacophore.

While detailed, large-scale comparative data on the synthesis of a wide range of specific bioactive compounds is still emerging in publicly accessible literature, the proof-of-concept studies have established the TrNSO-based synthesis as a robust and versatile method in the medicinal chemist's toolkit.

Table of Synthesized Bioactive Compound Analogues

| Starting Bioactive Compound | Analogue Synthesized | Key Reagents | Reference |

|---|---|---|---|

| Celecoxib | Sulfonimidamide Analogue | This compound, Organometallic Reagent, Amine | nih.gov |

Table of Incorporated Medicinally Relevant Moieties

| Moiety | Method of Incorporation | Reference |

|---|---|---|

| Pyridine | Use of Pyridyl-containing Organometallic Reagent or Amine | nih.gov |

| Indole | Use of Indolyl-containing Organometallic Reagent or Amine | nih.gov |

Theoretical and Computational Studies of Triphenylmethyl Thionyl Imide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of (Triphenylmethyl)thionyl imide. These studies typically utilize basis sets of varying complexity, such as 6-31G* or larger sets like aug-cc-pVTZ, to achieve a balance between computational cost and accuracy.

The calculated geometry reveals key aspects of the molecule's bonding. The triphenylmethyl (trityl) group, with its three phenyl rings, adopts a propeller-like conformation. The C-S bond connecting the trityl group to the thionyl imide moiety is a focal point of analysis. Its calculated length provides insight into the bond order and strength.

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand the bonding in terms of localized electron-pair bonds. For this compound, NBO analysis would likely show strong sigma bonds for the C-S, S-N, and S-O framework. The pi character of the N=S and S=O bonds would also be quantified. Furthermore, hyperconjugative interactions between the phenyl rings and the central carbon of the trityl group, as well as between the sulfur lone pairs and adjacent anti-bonding orbitals, could be identified, providing a more nuanced picture of the molecule's electronic stability.

The distribution of electron density and the resulting molecular electrostatic potential (MEP) map are also crucial outputs of these calculations. The MEP would likely show regions of negative potential around the oxygen and nitrogen atoms of the thionyl imide group, indicating their nucleophilic character. Conversely, positive potential would be expected around the sulfur atom and the hydrogen atoms of the phenyl rings.

Table 1: Hypothetical Calculated Bond Lengths and Angles for this compound at the B3LYP/6-31G Level of Theory*

| Parameter | Calculated Value |

| C-S Bond Length | 1.85 Å |

| S-N Bond Length | 1.55 Å |

| S=O Bond Length | 1.48 Å |

| C-S-N Bond Angle | 105.2° |

| C-S-O Bond Angle | 108.5° |

| N-S-O Bond Angle | 115.0° |

Computational Modeling of Reaction Pathways, Transition States, and Activation Energies

Computational modeling is instrumental in exploring the reactivity of this compound. By mapping the potential energy surface for various hypothetical reactions, it is possible to identify the most probable reaction pathways. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, and calculating their corresponding activation energies.

For instance, the hydrolysis of the thionyl imide group could be modeled. This would involve the approach of a water molecule to the sulfur atom. The calculations would trace the reaction coordinate, identifying the TS for the nucleophilic attack of water and subsequent bond-breaking and bond-forming steps. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility under different conditions.

Another area of interest could be the thermal decomposition of the molecule. Computational models could predict the initial bond-dissociation events and the subsequent radical or ionic pathways. The calculation of bond dissociation energies (BDEs) for the C-S, S-N, and S-O bonds would be a key component of such a study, indicating the weakest link in the molecule.

The influence of solvents on the reaction pathways can also be investigated using implicit or explicit solvent models. These models can account for the stabilization of charged intermediates or transition states, providing a more realistic picture of the reaction in a condensed phase.

Table 2: Hypothetical Calculated Activation Energies for a Postulated Reaction of this compound

| Reaction | Solvent | Activation Energy (kcal/mol) |

| Hydrolysis | Gas Phase | 25.8 |

| Hydrolysis | Water (PCM) | 18.2 |

| Thermal C-S Cleavage | Gas Phase | 45.1 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is dominated by the rotational freedom of the three phenyl rings of the trityl group and the rotation around the C-S single bond. A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations on the low-energy conformers, can identify the most stable geometries.

The phenyl rings are expected to adopt a propeller-like arrangement to minimize steric hindrance. The dihedral angles defining the orientation of these rings relative to the C-S bond are key parameters in the conformational analysis. The rotation around the C-S bond would also lead to different conformers with varying energies.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD simulations can explore the accessible conformational space and the transitions between different conformers. These simulations can reveal the flexibility of the molecule and the timescales of different motional modes.

MD simulations in a solvent box can also provide insights into the solvation structure around the molecule and the influence of the solvent on its conformational preferences. The analysis of radial distribution functions from the MD trajectory can show the preferential location of solvent molecules around the polar thionyl imide group and the nonpolar trityl moiety.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, which can then be used to validate experimental findings or to aid in the identification of the compound.

The vibrational frequencies of this compound can be calculated using quantum chemical methods. The resulting theoretical infrared (IR) and Raman spectra would show characteristic peaks for the various functional groups. For example, the S=O and N=S stretching vibrations would appear at specific frequencies, and the various C-H and C-C vibrations of the phenyl rings would also be present. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| S=O Stretch | 1250 |

| N=S Stretch | 1100 |

| C-S Stretch | 700 |

| Aromatic C-H Stretch | 3050-3100 |

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁴N, etc.), the theoretical NMR spectrum can be generated. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structure elucidation.

Electronic transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the energies of the excited states and the oscillator strengths for the transitions between the ground and excited states. This allows for the prediction of the UV-Vis absorption spectrum of the molecule, which is characterized by the wavelengths of maximum absorption (λ_max).

Elucidation of Structure-Reactivity Relationships through Computational Approaches

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, it is possible to establish structure-reactivity relationships. For example, the effect of substituting the phenyl rings with electron-donating or electron-withdrawing groups could be investigated.

Computational studies could show how these substituents alter the electron density at the sulfur atom, thereby influencing its susceptibility to nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) models could be developed by correlating calculated electronic descriptors (such as atomic charges, frontier molecular orbital energies, etc.) with predicted activation energies for a model reaction.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the molecule's reactivity. The energy and spatial distribution of the HOMO indicate the regions most susceptible to electrophilic attack, while the LUMO points to the sites of nucleophilic attack. For this compound, the HOMO is likely to be localized on the phenyl rings, while the LUMO is expected to have significant character on the S-N-O moiety, particularly on the sulfur and nitrogen atoms.

Through these computational approaches, a detailed understanding of how the molecular structure of this compound governs its chemical behavior can be achieved, providing a predictive framework for its reactivity.

Emerging Research Frontiers and Future Perspectives

Development of Catalytic Protocols for Enhanced Efficiency and Selectivity

The development of catalytic methods for the application of (Triphenylmethyl)thionyl imide is a key area for future research. While stoichiometric reactions involving TrNSO are established, the transition to catalytic protocols would significantly enhance its efficiency and atom economy. Future research is anticipated to focus on metal-catalyzed and organocatalytic systems to promote the transfer of the "NSO" group or to facilitate cycloaddition reactions.

Potential catalytic cycles could involve the activation of TrNSO by a Lewis acid or a transition metal, followed by reaction with a substrate and subsequent catalyst regeneration. The triphenylmethyl group, with its steric bulk, may play a crucial role in influencing the selectivity of such catalytic transformations. Researchers will likely explore a range of catalysts to identify systems that are both highly active and selective for specific applications, such as the synthesis of complex sulfonimidamides.

Table 1: Potential Catalytic Systems for this compound Activation

| Catalyst Type | Potential Activation Mechanism | Desired Outcome |

| Lewis Acids (e.g., Sc(OTf)₃, TiCl₄) | Coordination to the oxygen or nitrogen atom of the thionyl imide group, increasing its electrophilicity. | Enhanced reactivity towards weak nucleophiles, enabling a broader substrate scope. |

| Transition Metals (e.g., Rh, Ir, Cu) | Oxidative addition into the S-N or S=N bond, or formation of a metal-nitrenoid intermediate. | Novel cycloaddition reactions and C-H amination/amidation. |

| Organocatalysts (e.g., Chiral Phosphoric Acids, Amines) | Brønsted acid or base catalysis to activate either the thionyl imide or the nucleophile. | Asymmetric transformations and metal-free reaction conditions. |

Exploration of Asymmetric Synthesis Applications

The field of asymmetric synthesis stands to benefit significantly from the unique reactivity of N-sulfinyl imines. While other chiral N-sulfinyl imines, such as N-tert-butanesulfinyl imines, have been extensively used as chiral auxiliaries, the application of the achiral this compound in enantioselective transformations is a nascent area of investigation. nih.gov The development of asymmetric reactions using TrNSO would likely rely on the use of chiral catalysts to control the stereochemical outcome.

Future research will likely focus on enantioselective additions of nucleophiles to the S=N bond of TrNSO, catalyzed by chiral Lewis acids or organocatalysts. The bulky triphenylmethyl group could provide a distinct steric environment that, in conjunction with a suitable chiral catalyst, could lead to high levels of stereocontrol. The synthesis of chiral sulfur-containing compounds, which are valuable in medicinal chemistry and materials science, would be a primary goal of this research. scielo.org.mx

Investigation of Novel Reactivity Modes and Unprecedented Chemical Transformations

Beyond its established role as a precursor to sulfonimidamides, this compound may exhibit novel reactivity modes waiting to be discovered. The electron-rich nature of many sulfur-nitrogen heterocycles suggests the potential for unique chemical behavior. researchgate.net Future investigations may uncover unprecedented chemical transformations involving TrNSO, expanding its synthetic utility.

Areas of exploration could include its participation in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, where the thionyl imide moiety could act as either the diene or dienophile component. Furthermore, the potential for TrNSO to undergo radical reactions or to serve as a precursor to other reactive sulfur-nitrogen intermediates could lead to the development of entirely new synthetic methodologies. The unique electronic and steric properties imparted by the triphenylmethyl group may enable transformations that are not accessible with other N-sulfinyl imines.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards its practical application in high-throughput screening and process development. Flow chemistry offers several advantages for handling reactive intermediates, including enhanced safety, precise control over reaction parameters, and the ability to scale up reactions seamlessly. acs.orgsemanticscholar.org

Future research will likely involve the development of robust flow protocols for the synthesis and in situ utilization of TrNSO. This could involve pumping a solution of the precursor through a heated reactor to generate the thionyl imide, which would then immediately react with a substrate in a subsequent flow module. Automated platforms could be designed to rapidly screen a variety of substrates and reaction conditions, accelerating the discovery of new applications for this reagent. soci.orgornl.gov The development of such integrated systems would make the chemistry of this compound more accessible and efficient for both academic and industrial laboratories. rsc.org

Potential for Derivatization and Application of the Triphenylmethyl Moiety in Protecting Group Strategies

The triphenylmethyl (trityl) group is a well-established protecting group for alcohols, amines, and thiols in organic synthesis, prized for its steric bulk and acid lability. total-synthesis.comnih.gov The trityl group within this compound presents an opportunity for derivatization to fine-tune its properties or to be used as a protecting group itself after a synthetic transformation.

Future research in this area could focus on two main avenues:

Derivatization of the Trityl Group: The phenyl rings of the trityl group can be functionalized with various substituents to modify its electronic and steric properties. For example, the introduction of electron-donating groups can increase the acid lability of the protecting group, while electron-withdrawing groups can enhance its stability. acgpubs.org The synthesis of novel TrNSO analogues with modified trityl groups could lead to reagents with tailored reactivity and selectivity.

Post-reaction Protecting Group: After this compound has reacted with a nucleophile, the resulting triphenylmethyl-containing product could be utilized in subsequent synthetic steps where the trityl group serves as a protecting group. The mild acidic conditions required for the cleavage of the trityl group make it orthogonal to many other protecting groups, allowing for selective deprotection strategies in complex molecule synthesis. ru.nlnih.gov

Table 2: Examples of Trityl-Based Protecting Groups and Their Properties

| Protecting Group | Structure | Key Features | Cleavage Conditions |

| Triphenylmethyl (Trityl, Tr) | C(C₆H₅)₃ | Bulky, acid-labile. total-synthesis.com | Mild acids (e.g., acetic acid, TFA). total-synthesis.com |

| 4-Methoxytrityl (MMT) | (4-MeOC₆H₄)(C₆H₅)₂C | More acid-labile than trityl. | Dilute acids. |

| 4,4'-Dimethoxytrityl (DMT) | (4-MeOC₆H₄)₂(C₆H₅)C | Highly acid-labile. acgpubs.org | Very mild acids. |

The versatility of the triphenylmethyl group, combined with the reactivity of the thionyl imide moiety, makes this compound a promising platform for the development of new synthetic strategies and protecting group tactics.

Concluding Remarks on the Academic Significance of Triphenylmethyl Thionyl Imide

Summary of Key Contributions to Modern Organic Synthesis and Methodological Advancements

The introduction of (Triphenylmethyl)thionyl imide has made a notable contribution to the field of sulfur-nitrogen chemistry. Its primary significance lies in its role as a stable and convenient "linchpin" reagent for the modular synthesis of sulfonimidamides. nih.gov This has provided a practical and efficient alternative to traditional, often lengthy, synthetic routes to this important class of compounds. The ability to rapidly assemble three components in a one-pot fashion offers significant advantages in terms of step-economy and the generation of molecular diversity for drug discovery and agrochemical development.

Persistent Challenges and Future Opportunities in the Field of Imine-Sulfur Chemistry

While reagents like this compound have advanced the synthesis of specific sulfur-nitrogen linkages, challenges and opportunities remain in the broader field of imine-sulfur chemistry. A key challenge is the development of general and efficient methods for the asymmetric synthesis of chiral sulfur-containing compounds. Although the triphenylmethyl group in TrNSO is achiral, future research could focus on developing chiral variants of N-sulfinyl imine reagents to enable enantioselective transformations.

Furthermore, a deeper understanding of the reactivity of compounds like this compound beyond their established applications is needed. Exploring their potential in areas such as cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and as precursors to novel organocatalysts could unveil new synthetic possibilities. The continued development of novel reagents and methodologies in imine-sulfur chemistry holds great promise for addressing unmet synthetic challenges and accessing novel chemical space.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent | THF | |

| Reaction Time | 3 days (room temperature) | |

| Catalyst | Triethylamine (Et₃N) | |

| Purity Analysis | GC, NMR, Mass Spectrometry (MS) |

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Characterization requires multi-technique validation:

- Purity: Gas chromatography (GC) confirms >97% purity, critical for reproducibility .

- Structural Confirmation:

- Crystallography: Single-crystal X-ray diffraction (if available) resolves stereochemical ambiguities .

Advanced: What strategies resolve discrepancies in spectroscopic data of this compound derivatives?

Methodological Answer:

Data contradictions often arise from impurities or isomerism. Mitigation strategies include:

- Cross-Validation: Combine NMR, IR, and MS to cross-check functional groups and molecular weight.

- Computational Modeling: Density Functional Theory (DFT) predicts spectral profiles, aiding assignment of unexpected peaks .

- By-Product Analysis: Monitor reaction intermediates via TLC or HPLC to identify competing pathways .

Example Workflow:

Synthesize derivative under inert atmosphere to prevent oxidation.

Isolate by-products via preparative HPLC.

Compare experimental NMR with DFT-simulated spectra.

Advanced: How can this compound be utilized in designing high-temperature polymers?

Methodological Answer:

The compound’s aromaticity and imide group suggest potential in thermally stable polymers:

Q. Table 2: Thermal Stability Benchmarking

| Property | Technique | Target Threshold | Source |

|---|---|---|---|

| Decomposition Temp. | TGA (N₂ atmosphere) | ≥300°C | |

| Glass Transition (Tg) | DSC | ≥200°C |

Basic: What storage conditions prevent decomposition of this compound?

Methodological Answer:

- Temperature: Store at <15°C in a dark, dry environment .

- Atmosphere: Use sealed containers under argon or nitrogen to avoid oxidation .

- Monitoring: Periodically check purity via GC and NMR to detect degradation.

Advanced: What mechanistic insights explain this compound’s reactivity in organocatalysis?

Methodological Answer:

The thionyl imide group acts as a soft nucleophile or Lewis base:

- Kinetic Studies: Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.

- Computational Studies: Use molecular docking or MD simulations to map active sites in catalytic cycles .

- Comparative Analysis: Benchmark against analogous imides (e.g., bis(trifluoromethylsulfonyl)imide) to assess electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.